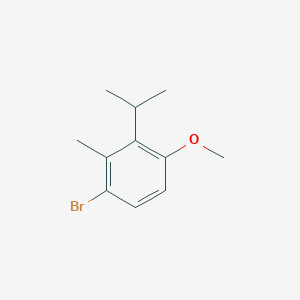
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride is a crystalline compound that is yellow to brown in color and highly soluble in water. It is often used in the synthesis of various organic compounds and can act as a reducing agent in certain chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride typically involves the reduction of 2,6-diamino-3,5-dinitrotoluene. The reduction process is carried out under controlled conditions to ensure the purity of the final product. The 2,3,5,6-Tetraaminotoluene salt is precipitated as a clean product with more than 99% purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It acts as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution can result in various substituted toluenes.
Scientific Research Applications
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has similar amino groups but differs in its overall structure and properties.
2,3,5,6-Tetraaminobenzoquinone: Another similar compound with different oxidation states and reactivity.
Uniqueness: 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride is unique due to its specific structure and high solubility in water. Its ability to act as a reducing agent and its applications in the synthesis of high-performance fibers and other industrial chemicals make it distinct from other similar compounds.
Properties
Molecular Formula |
C7H16Cl4N4 |
|---|---|
Molecular Weight |
298.0 g/mol |
IUPAC Name |
3-methylbenzene-1,2,4,5-tetramine;tetrahydrochloride |
InChI |
InChI=1S/C7H12N4.4ClH/c1-3-6(10)4(8)2-5(9)7(3)11;;;;/h2H,8-11H2,1H3;4*1H |
InChI Key |
PYHZJKPGPLOCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl N-[2-(1-methoxy-1-methylethyl)-4-chloro-6-fluorobenzoxazol-7-yl]carbamate](/img/structure/B8344760.png)



![3-Methyl-6-(m-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8344810.png)





